molecular formula C19H21F3N2O2S B2521935 N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide CAS No. 1797349-43-9

N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide

Cat. No. B2521935
CAS RN: 1797349-43-9
M. Wt: 398.44
InChI Key: AJPUDSUCYLOZCX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methanesulfonamide derivatives can involve various chemical reactions, including N-acylation, Sonogashira cross-coupling, and reactions with halogenated precursors. For instance, N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides were developed as chemoselective N-acylation reagents, indicating the versatility of methanesulfonamide derivatives in synthetic chemistry . Similarly, the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide through Sonogashira cross-coupling demonstrates the compound's ability to participate in palladium-catalyzed coupling reactions .

Molecular Structure Analysis

The molecular structure of methanesulfonamide derivatives is characterized by the presence of an N-H bond and a sulfonamide group, which can form hydrogen bonds and affect the molecule's conformation. For example, the conformation of the N-H bond in N-(2,3-dichlorophenyl)methanesulfonamide is syn to the chloro substituents, which is relevant for its biological activity . The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl] derivatives of methanesulfonamide show that the torsion angles and the presence of substituents can dramatically influence the molecule's conformation .

Chemical Reactions Analysis

Methanesulfonamide derivatives can participate in various chemical reactions, including self-association and protonation. Trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide forms cyclic dimers in solution and chain associates via hydrogen bonding in the crystal state . The proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide indicates that it can act as a hydrogen bond donor, which is stronger than N-methyltrifluoromethanesulfonamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamide derivatives are influenced by their molecular structure. The presence of different substituents can affect the molecule's polarity, solubility, and reactivity. For instance, the N-(2,3-dichlorophenyl)methanesulfonamide's molecular packing involves N-H...O hydrogen bonding, which could affect its solubility and interaction with biological receptors . The DFT-based computational study on N-(2-methylphenyl)methanesulfonamide and N-(3-methylphenyl)methanesulfonamide provides insights into their NMR chemical shifts and vibrational transitions, which are essential for understanding their physical properties .

Scientific Research Applications

Structural Studies and Supramolecular Assembly

A study by Dey et al. (2015) synthesized and analyzed the crystal structures of three nimesulidetriazole derivatives, showcasing the effect of substitution on supramolecular assembly. Through X-ray powder diffraction data, the researchers identified the nature of intermolecular interactions and compared them with nimesulide polymorphs. The study highlights the formation of cyclic R22(8) rings and their further connection into two-dimensional and three-dimensional frameworks via hydrogen bonds and C-H⋯π interactions, emphasizing the complex structural dynamics of such compounds (Dey et al., 2015).

Conformations and Self-association

Sterkhova et al. (2014) examined the structure and self-association behaviors of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide in solution and crystal form. The study utilized IR spectroscopy and quantum chemical methods to reveal its conformational dynamics and proton affinities, demonstrating how these molecules form cyclic dimers in inert solvents and chain associates in crystal via hydrogen bonding. This research provides insights into the subtle intermolecular forces that govern the behavior of sulfonamide derivatives in different environments (Sterkhova et al., 2014).

Synthesis and Decomposition

Research by Zhu and Desmarteau (1993) explored the synthesis and thermal decomposition of benzenediazonium tris((trifluoromethyl)sulfonyl)methanide, shedding light on the reactive pathways and products of such processes. This work contributes to the understanding of sulfonyl-based compounds' stability and reactivity, providing a foundation for developing new synthetic strategies in organic chemistry (Zhu & Desmarteau, 1993).

Electrophilic and Nucleophilic Reactions

Lemek et al. (2008) investigated the vicarious nucleophilic substitution (VNS) reactions of 1,1,1-Trifluoro-N-[oxido(phenyl)(trifluoromethyl)-λ4-sulfanylidene]methanesulfonamide, demonstrating the compound's reactivity towards carbanions with a leaving group. This study highlights the compound's potential for diverse chemical transformations, opening avenues for the exploration of sulfur-based electron-withdrawing groups in organic synthesis (Lemek et al., 2008).

Microbial Reduction Applications

Patel et al. (1993) explored the stereoselective microbial reduction of N-(4-(1-oxo-2-chloroacetyl ethyl) phenyl methane sulfonamide, identifying microbial strains capable of catalyzing the reduction to produce chiral intermediates. This research demonstrates the biocatalytic potential for synthesizing pharmaceutically relevant compounds, offering an eco-friendly and efficient alternative to traditional chemical synthesis methods (Patel et al., 1993).

properties

IUPAC Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21F3N2O2S/c20-19(21,22)16-7-4-6-15(12-16)14-27(25,26)23-13-18-10-5-11-24(18)17-8-2-1-3-9-17/h1-4,6-9,12,18,23H,5,10-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJPUDSUCYLOZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=CC=CC=C2)CNS(=O)(=O)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(1-phenylpyrrolidin-2-yl)methyl]-1-[3-(trifluoromethyl)phenyl]methanesulfonamide

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